

REM-422: A Technical Whitepaper on a First-in-Class MYB mRNA Degradar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP-422

Cat. No.: B1193853

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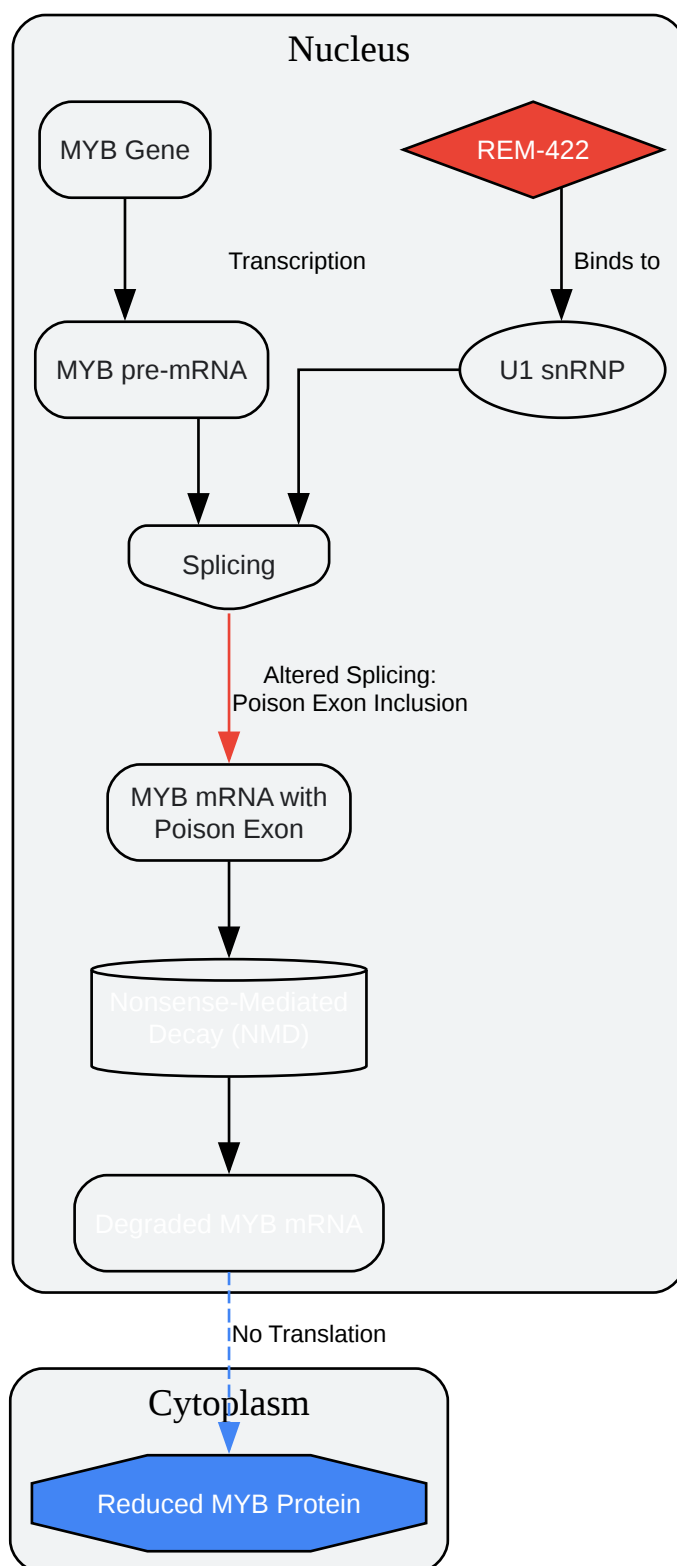
Executive Summary

The c-MYB proto-oncogene, a key transcription factor regulating cell proliferation and differentiation, is frequently dysregulated in a variety of malignancies, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).[1][2] Its role as a driver of oncogenesis has made it an attractive, albeit challenging, therapeutic target. REM-422 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach to targeting MYB. It functions as a first-in-class MYB mRNA degrader, effectively reducing MYB protein levels by modulating RNA processing. This document provides a comprehensive technical overview of the mechanism of action, preclinical efficacy, and preliminary clinical data for REM-422.

Mechanism of Action: Poison Exon Inclusion and Nonsense-Mediated Decay

REM-422 employs a unique mechanism to achieve potent and selective degradation of MYB mRNA. It does not directly target the MYB protein, which has proven difficult to drug due to its lack of defined binding pockets.[2] Instead, REM-422 modulates the splicing of MYB pre-mRNA.

The core mechanism involves REM-422 binding to the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[1] This binding event facilitates the inclusion of a rarely used "poison exon" into the mature MYB mRNA transcript.[1][2] This poison exon contains a premature termination codon, which, when recognized by the cellular machinery, triggers the nonsense-mediated decay (NMD) pathway.[1][2] The result is the targeted degradation of the MYB mRNA, leading to a significant reduction in the levels of functional MYB protein.[1][2]



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Mechanism of Action of REM-422.

Preclinical Data

The anti-tumor activity of REM-422 has been demonstrated in various preclinical models of both hematological malignancies and solid tumors.

In Vitro Activity

In vitro studies using the THP-1 acute myeloid leukemia (AML) cell line demonstrated a dose-dependent reduction in both MYB mRNA and protein levels following a 24-hour treatment with REM-422.[3] This confirms the compound's mechanism of action in a cellular context. Furthermore, REM-422 exhibited preferential anti-proliferative activity in AML cell lines with high MYB expression.[4]

Table 1: In Vitro Efficacy of REM-422 in THP-1 AML Cells

Concentration	Exposure Time	Endpoint	Result
75 nM	24 hours	MYB mRNA & Protein Levels	Reduction Observed[3]
300 nM	24 hours	MYB mRNA & Protein Levels	Reduction Observed[3]
1200 nM	24 hours	MYB mRNA & Protein Levels	Reduction Observed[3]

In Vivo Efficacy in Solid Tumors

The in vivo efficacy of REM-422 was evaluated in a patient-derived xenograft (PDX) mouse model of adenoid cystic carcinoma (ACC), a cancer characterized by MYB dysregulation. Oral administration of REM-422 resulted in potent, dose-dependent anti-tumor activity, including tumor regressions.[3]

Table 2: In Vivo Efficacy of REM-422 in an ACC Xenograft Model (ACCX11)

Treatment Group	Dose	Dosing Schedule	Tumor Volume
Vehicle	-	-	~800 mm ³ [3]
REM-422	3 mg/kg	Not Specified	<400 mm ³ [3]
REM-422	6 mg/kg	Not Specified	<400 mm ³ [3]
REM-422	10 mg/kg	Not Specified	<400 mm ³ [3]

In Vivo Efficacy in Hematological Malignancies

In a patient-derived xenograft model of AML, oral administration of REM-422 demonstrated robust anti-leukemic activity. Treatment led to the eradication of human leukemia cells from both the bone marrow and peripheral blood of engrafted mice.[\[4\]](#)

Table 3: In Vivo Efficacy of REM-422 in an AML PDX Model

Treatment Group	Dose	Dosing Schedule	Outcome
REM-422	10 mg/kg	Once Daily (24 days)	Eradication of human leukemia cells [4]

Preliminary Clinical Data

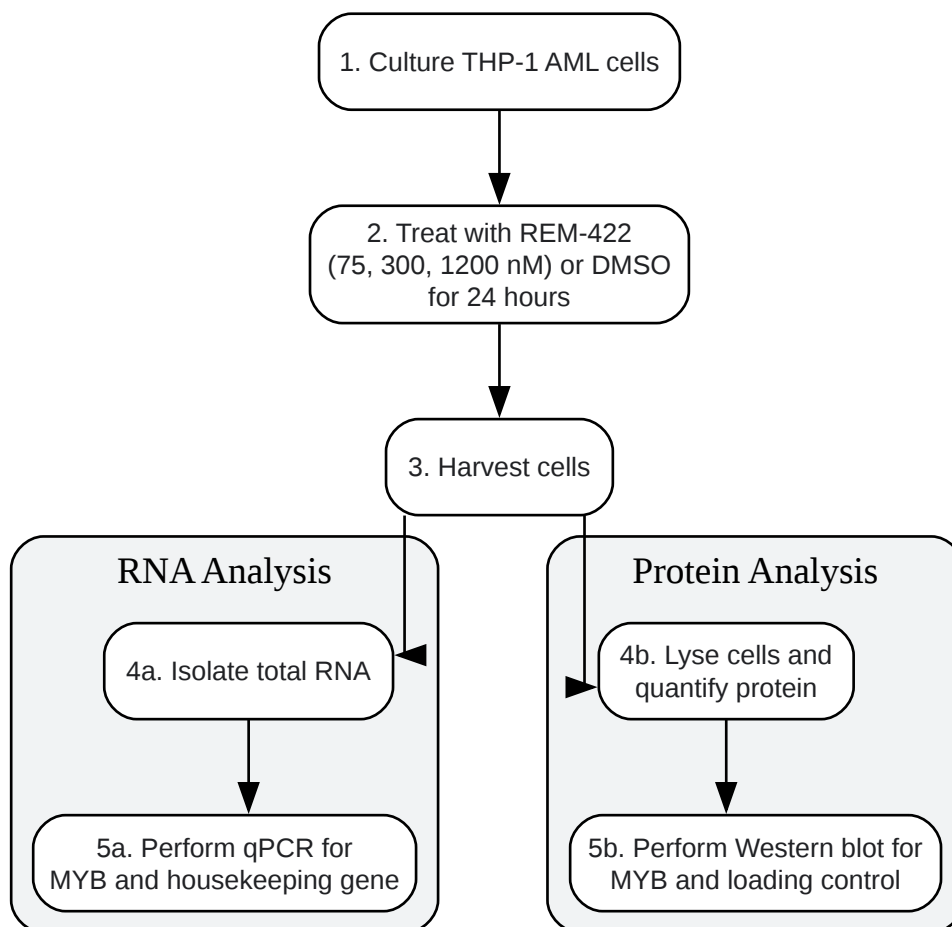
REM-422 is currently being evaluated in Phase 1 clinical trials for the treatment of recurrent or metastatic adenoid cystic carcinoma (R/M ACC) (NCT06118086) and relapsed/refractory AML or higher-risk myelodysplastic syndrome (HR-MDS) (NCT06297941).[\[1\]](#)[\[5\]](#)

Preliminary results from the Phase 1 study in R/M ACC have shown encouraging anti-tumor activity. As of October 1, 2025, the overall response rate (ORR) per RECIST criteria was 43% in the efficacy-evaluable population.[\[6\]](#) In a subset of biomarker-positive patients who were on the study for over six months, 71% (10 out of 14) experienced tumor shrinkage of more than 20%, with six of these patients achieving a partial response.[\[6\]](#) REM-422 has been generally well-tolerated.[\[6\]](#)

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below.

In Vitro MYB mRNA and Protein Degradation Assay



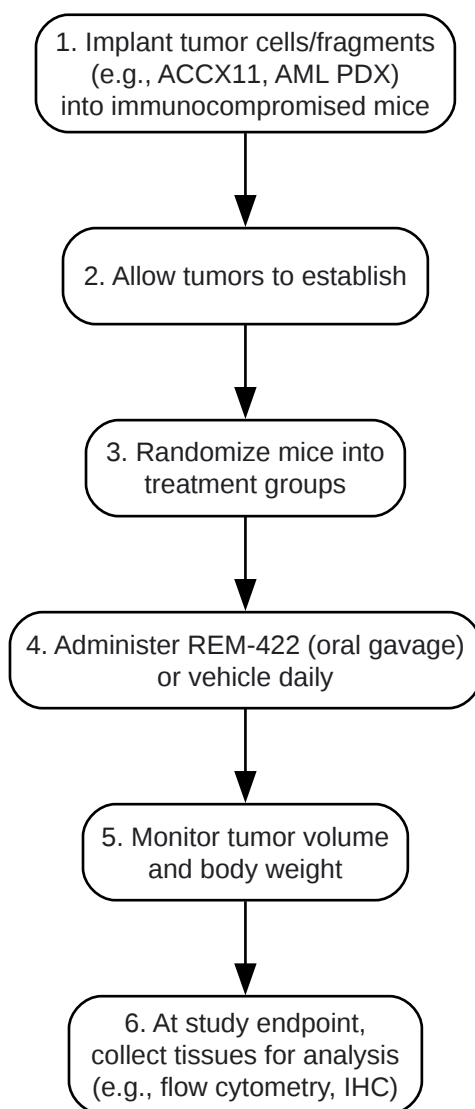
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Workflow for In Vitro Assays.

- Cell Culture: THP-1 AML cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of REM-422 (e.g., 75, 300, 1200 nM) or a vehicle control (DMSO) for 24 hours.
- RNA Analysis: Total RNA is isolated from the cells, and quantitative real-time PCR (qPCR) is performed to measure the relative expression levels of MYB mRNA, normalized to a housekeeping gene.

- **Protein Analysis:** Cell lysates are prepared, and protein concentrations are determined. Western blotting is performed using antibodies specific for MYB and a loading control (e.g., actin) to assess protein levels.

In Vivo Xenograft Studies



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- To cite this document: BenchChem. [REM-422: A Technical Whitepaper on a First-in-Class MYB mRNA Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193853#tp-422-as-a-myb-mrna-degrader]

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